1-(6-chloropyridazin-3-yl)methanamine hydrochloride
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Overview
Description
1-(6-Chloropyridazin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6ClN3·HCl It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(6-chloropyridazin-3-yl)methanamine hydrochloride typically involves the chlorination of pyridazine followed by the introduction of a methanamine group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Synthetic Route:
Chlorination of Pyridazine: Pyridazine is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce a chlorine atom at the 6-position.
Amination: The chlorinated pyridazine is then reacted with methanamine under controlled conditions to form 1-(6-chloropyridazin-3-yl)methanamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of pyridazine derivatives on biological systems. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may be investigated for its activity against various diseases or as a starting point for the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine hydrochloride: This compound has a similar structure but with a pyrazolo[1,5-a]pyrimidine ring instead of a pyridazine ring. It may exhibit different reactivity and biological activity due to the structural differences.
1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride:
Properties
CAS No. |
1420961-44-9 |
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Molecular Formula |
C5H7Cl2N3 |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
(6-chloropyridazin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-2-1-4(3-7)8-9-5;/h1-2H,3,7H2;1H |
InChI Key |
KJBDLAXXKHEKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CN)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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